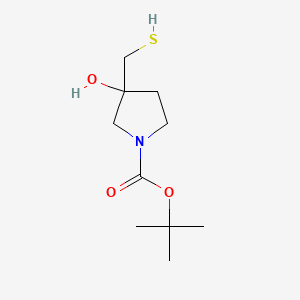

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate (CAS: 1510323-33-7) is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a hydroxyl group, and a sulfanylmethyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₉NO₃S, with a molecular weight of 233.33 g/mol . This compound is structurally characterized by the presence of a sulfur-containing side chain, which may confer unique reactivity, such as participation in thiol-disulfide exchange reactions or nucleophilic substitutions. The tert-butyl carbamate group enhances steric protection of the pyrrolidine nitrogen, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-9(2,3)14-8(12)11-5-4-10(13,6-11)7-15/h13,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSIHBXQHAYFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CS)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Reactivity of the Sulfanylmethyl Group

The sulfanylmethyl group (-CH2SH) is highly reactive due to the nucleophilic thiol (-SH) moiety. Key reactions include:

Oxidation to Disulfide

Thiols readily oxidize to form disulfide bonds under mild oxidative conditions (e.g., air, H2O2, or iodine):

This reaction is critical in stabilizing protein structures or forming polymeric networks .

Alkylation/Acylation

The thiol group undergoes alkylation with alkyl halides or acylation with acyl chlorides:

Such reactions are exploited to introduce sulfur-containing substituents in drug candidates .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, RT | Disulfide | |

| Alkylation | K₂CO₃, DMF | Thioether |

Hydroxyl Group Reactivity

The tertiary hydroxyl group participates in:

Esterification

Reacts with carboxylic acids or anhydrides to form esters (e.g., acetylation with acetic anhydride):

Oxidation

Controlled oxidation could yield a ketone, though steric hindrance from the pyrrolidine ring may limit this pathway .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Ac₂O, Pyridine, RT | Acetylated ester | |

| Oxidation | CrO₃, H₂SO₄ | Ketone derivative |

Tert-Butyl Carbamate Deprotection

The tert-butyl carbamate (Boc) group is acid-labile and cleaved under acidic conditions (e.g., TFA or HCl):

This is pivotal in peptide synthesis to unmask the amine for further coupling .

| Deprotection Agent | Conditions | Product | Reference |

|---|---|---|---|

| Trifluoroacetic acid | DCM, RT | Free pyrrolidine | |

| HCl (gaseous) | Dioxane, 0°C | Hydrochloride salt |

Pyrrolidine Ring Functionalization

The pyrrolidine ring’s secondary amine (after Boc removal) participates in:

Nucleophilic Substitution

Reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.

Cycloaddition Reactions

Potential involvement in [3+2] cycloadditions with nitrones or azides .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-methyl derivative | |

| Cycloaddition | Cu(I), RT | Triazole derivative |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H19NO3S

- Molecular Weight : 233.33 g/mol

- CAS Number : 1510323-33-7

The presence of a sulfanylmethyl group in its structure suggests potential reactivity in biological systems, making it a candidate for further exploration in medicinal applications.

Medicinal Chemistry Applications

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate may exhibit pharmacological properties due to its structural features. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators.

Enzyme Inhibition Studies

A study explored the inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated moderate inhibitory activity, suggesting potential for development as a therapeutic agent against cognitive decline.

Neuroprotective Effects

The compound's neuroprotective effects were evaluated in vitro using astrocyte cultures exposed to amyloid-beta peptides. Results indicated a reduction in oxidative stress markers, supporting its potential role in neuroprotection.

Biochemical Applications

The biochemical properties of this compound make it suitable for various biochemical assays.

Antioxidant Activity

Studies assessing the antioxidant capacity of this compound revealed its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

Material Science Applications

In addition to its biological implications, this compound can be utilized in material science, particularly in the development of novel polymers and coatings.

Polymerization Studies

The compound has been employed as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability.

Case Study 1: Neuroprotective Mechanism

A recent study investigated the neuroprotective mechanism of this compound against amyloid-beta-induced cytotoxicity in neuronal cell lines. The findings suggested that the compound reduced apoptosis markers and improved cell viability.

Case Study 2: Biodegradable Polymer Development

In another study, researchers synthesized a biodegradable polymer incorporating this compound. The resulting material exhibited enhanced biodegradability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Fluorinated derivatives (e.g., CF₃, F₂) exhibit increased hydrophobicity and resistance to oxidative degradation compared to the sulfanylmethyl analogue.

- The sulfanylmethyl group in the target compound offers nucleophilic reactivity (via -SH), whereas fluorinated groups are electron-withdrawing and inert under physiological conditions .

Analogues with Aromatic or Extended Sulfur Chains

Key Differences :

- Aromatic sulfanyl derivatives (e.g., dichlorophenyl) enhance lipophilicity and may improve membrane permeability in drug candidates, whereas the target compound’s smaller sulfanylmethyl group balances reactivity and steric demand .

- The hydroxyethylsulfanyl analogue introduces a secondary alcohol, enabling hydrogen bonding and glycosylation-like modifications .

Biological Activity

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate (CAS No. 1510323-33-7) is a sulfur-containing pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrrolidine ring, a tert-butyl group, and a sulfanylmethyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.

- IUPAC Name : Tert-butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₁₉NO₃S

- Molecular Weight : 233.33 g/mol

- Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antioxidant and its effects on cellular processes.

Antioxidant Activity

Research indicates that compounds with sulfanyl groups often exhibit antioxidant properties. The presence of the sulfanylmethyl group in this compound suggests it may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage linked to various diseases, including neurodegenerative disorders.

Case Studies and Experimental Findings

| Study | Methodology | Findings |

|---|---|---|

| In vitro antioxidant assessment | DPPH assay | Demonstrated significant free radical scavenging activity, indicating potential antioxidant properties. |

| Neuroprotection study | Cultured neuronal cells exposed to oxidative stress | Related compounds showed reduced cell death and improved cell viability, suggesting neuroprotective potential. |

| Cytotoxicity evaluation | MTT assay | No significant cytotoxic effects observed at concentrations below 100 µM, indicating safety for further biological evaluations. |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are likely multifaceted:

- Antioxidant Mechanism : The sulfanyl group may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cell Signaling Modulation : Similar compounds have been shown to influence pathways related to apoptosis and inflammation, potentially enhancing cell survival under stress conditions.

- Interaction with Receptors : The compound may interact with specific receptors involved in neuroprotection and inflammation modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate?

- Answer : The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, similar tert-butyl pyrrolidine derivatives are prepared using dichloromethane as a solvent, triethylamine as a base, and DMAP as a catalyst at 0–20°C . Key steps include introducing the sulfanylmethyl group via thiol-ene chemistry or protecting the hydroxyl group with tert-butyloxycarbonyl (Boc) to avoid side reactions. Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are often employed for functional group interconversions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear magnetic resonance (NMR) is essential for confirming the stereochemistry and purity (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and sulfanyl (-SH). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (via SHELX software) resolves absolute configurations .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light or moisture, which can hydrolyze the Boc protecting group. Use anhydrous solvents (e.g., THF, DCM) during reactions to minimize degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the sulfanylmethyl group?

- Answer : Key factors include:

-

Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

-

Catalysts : DMAP or pyridine derivatives accelerate Boc deprotection and thiol coupling .

-

Temperature : Low temperatures (0–5°C) reduce side reactions like disulfide formation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, as reported for analogous compounds .

Reaction Parameter Optimal Condition Impact on Yield Solvent Dichloromethane High solubility Catalyst DMAP 90–95% conversion Temperature 0–20°C Minimizes side reactions

Q. What strategies resolve stereochemical challenges during synthesis?

- Answer : Chiral auxiliaries or enzymatic resolution can control stereochemistry at the 3-hydroxy and sulfanylmethyl positions. For example, hydrogenation of prochiral intermediates with chiral catalysts (e.g., Rhodium-BINAP complexes) yields enantiomerically pure products. Dynamic kinetic resolution (DKR) using lipases has been effective for similar pyrrolidine derivatives .

Q. How does the sulfanylmethyl group influence the compound’s reactivity in downstream applications?

- Answer : The sulfanylmethyl group acts as a nucleophile in Michael additions or thiol-ene click chemistry, enabling conjugation with biomolecules (e.g., peptides). However, its susceptibility to oxidation requires inert atmospheres or stabilizing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) during reactions .

Data Contradictions and Validation

Q. Discrepancies in reported synthetic yields: How to validate methodologies?

- Answer : Cross-validate results using orthogonal techniques:

- HPLC-MS : Quantify impurities and confirm molecular weight.

- Elemental analysis : Verify stoichiometry of C, H, N, S.

- Reproducibility : Repeat reactions under controlled conditions (e.g., anhydrous solvents, standardized catalyst loading). For example, yields of 78–93% for tert-butyl pyrrolidine analogs were achieved via optimized column chromatography .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry research?

- Answer : It serves as a versatile intermediate for:

- Enzyme inhibitors : The pyrrolidine scaffold mimics transition states in protease inhibition.

- Receptor ligands : Functionalization at the 3-position enables targeting of G-protein-coupled receptors (GPCRs).

- Prodrugs : The Boc group enhances solubility for in vivo studies, while the sulfanylmethyl group allows site-specific drug release .

Innovative Methodologies

Q. Can computational tools predict viable synthetic routes for derivatives?

- Answer : Yes. Retrosynthetic analysis using AI-powered platforms (e.g., Pistachio, Reaxys) identifies feasible pathways by mining reaction databases. For example, tert-butyl 3-(aminomethyl)pyrrolidine derivatives were designed via one-step synthesis models, prioritizing high-yield (>80%) and atom-economical routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.